molecular formula C9H15N3 B1460820 (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine CAS No. 1018663-55-2

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Cat. No. B1460820
CAS RN: 1018663-55-2
M. Wt: 165.24 g/mol
InChI Key: XNGHXSWRWARUCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” is a chemical compound with the CAS Number: 1216920-41-0 . It is also known as N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of indazoles, including “(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine”, has been a topic of interest in recent years . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” is represented by the Inchi Code: 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . The molecular weight of the compound is 238.16 .


Physical And Chemical Properties Analysis

“(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” is a solid at room temperature . It has a molecular weight of 238.16 . The compound is also known as N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride .

Future Directions

The future directions for “(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine” and similar compounds lie in their potential medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGHXSWRWARUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Reactant of Route 2
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Reactant of Route 3
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Reactant of Route 4
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Reactant of Route 5
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine
Reactant of Route 6
(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.